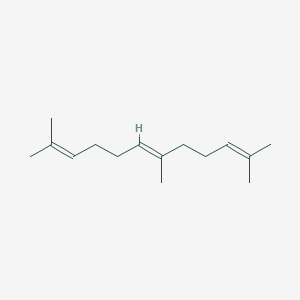
(6E)-2,6,11-trimethyldodeca-2,6,10-triene
描述
属性
分子式 |
C15H26 |
|---|---|
分子量 |
206.37 g/mol |
IUPAC 名称 |
(6E)-2,6,11-trimethyldodeca-2,6,10-triene |
InChI |
InChI=1S/C15H26/c1-13(2)9-6-7-11-15(5)12-8-10-14(3)4/h9-11H,6-8,12H2,1-5H3/b15-11+ |
InChI 键 |
SATOEJVASOISEY-RVDMUPIBSA-N |
SMILES |
CC(=CCCC=C(C)CCC=C(C)C)C |
手性 SMILES |
CC(=CCC/C=C(\C)/CCC=C(C)C)C |
规范 SMILES |
CC(=CCCC=C(C)CCC=C(C)C)C |
同义词 |
(2E,6E,10E)-2,6,11-trimethyl-dodeca-2,6,10-triene tanacetene |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tanacetene typically involves the extraction from the roots and aerial parts of Tanacetum longifolium using solvents like hexane and chloroform . The extraction process is followed by purification steps, including chromatography, to isolate the pure compound.
Industrial Production Methods
Currently, there is limited information on the large-scale industrial production of tanacetene. Most of the available data pertains to laboratory-scale extraction and purification methods.
化学反应分析
Types of Reactions
(6E)-2,6,11-trimethyldodeca-2,6,10-triene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in tanacetene.
Substitution: Substitution reactions can introduce new functional groups into the tanacetene molecule.
Common Reagents and Conditions
Common reagents used in the reactions of tanacetene include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of tanacetene depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of various oxidized derivatives of tanacetene.
科学研究应用
(6E)-2,6,11-trimethyldodeca-2,6,10-triene has several scientific research applications, including:
Chemistry: this compound is studied for its unique chemical properties and potential as a building block for synthesizing other complex molecules.
Biology: Research on tanacetene includes its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Industry: this compound’s unique chemical structure makes it a candidate for various industrial applications, including the development of new materials and chemical processes.
作用机制
The mechanism of action of tanacetene involves its interaction with specific molecular targets and pathways. While the exact mechanism is still under investigation, it is believed that tanacetene exerts its effects by modulating various biochemical pathways and
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


